molecular formula C10H11IO B3136169 1-(Cyclopropylmethoxy)-4-iodobenzene CAS No. 411229-57-7

1-(Cyclopropylmethoxy)-4-iodobenzene

Cat. No. B3136169
CAS RN: 411229-57-7
M. Wt: 274.1 g/mol
InChI Key: DWCTVGYGXSIFST-UHFFFAOYSA-N
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Description

“1-(Cyclopropylmethoxy)-4-iodobenzene” is a compound that contains a benzene ring, an iodine atom, and a cyclopropylmethoxy group. The name suggests that the iodine atom is attached to the fourth carbon of the benzene ring, and the cyclopropylmethoxy group is attached to the first carbon .


Molecular Structure Analysis

The molecular structure of “1-(Cyclopropylmethoxy)-4-iodobenzene” would consist of a benzene ring with an iodine atom and a cyclopropylmethoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions of “1-(Cyclopropylmethoxy)-4-iodobenzene” would depend on the reagents and conditions used. The iodine atom could potentially undergo substitution reactions, and the cyclopropylmethoxy group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Cyclopropylmethoxy)-4-iodobenzene” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Reactivity Studies

Research on compounds structurally related to 1-(Cyclopropylmethoxy)-4-iodobenzene focuses on their synthesis and reactivity. For example, donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, afford ring-opened products bearing chlorine atoms. This demonstrates the utility of iodobenzene compounds in synthesizing various derivatives through ring-opening reactions, applicable in the development of complex molecules (Garve et al., 2014). Additionally, iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides with M-chloroperoxybenzoic acid results in the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, highlighting iodobenzene's role in facilitating cyclization reactions leading to heterocyclic compounds (Moroda & Togo, 2008).

Catalytic and Oxidative Applications

Iodobenzene derivatives serve as catalysts in various chemical transformations. For instance, iodobenzene-catalyzed intramolecular oxidative cyclization of δ-alkynyl β-ketoesters underlines the potential of iodobenzene in synthesizing cyclopentane products with excellent diastereoselectivity (Rodríguez & Moran, 2011). Similarly, the synthesis of highly functionalized cyclopropanes via iodobenzene-catalyzed oxidative cyclization showcases the versatility of iodobenzene in mediating cyclopropanation reactions (Li, Guo, & Fan, 2020).

Applications in Organic Synthesis

Iodobenzene compounds are instrumental in the selective synthesis of complex organic molecules. The formation of dibenzo[a,c]cyclooctatetraenes via palladium-catalyzed cyclic homocoupling of borylvinyl iodobenzene derivatives showcases the application of iodobenzene in constructing cyclic structures with potential applications in materials science and pharmacology (Zhang et al., 2010).

Mechanism of Action

Without specific context (such as biological or chemical processes), it’s difficult to discuss the mechanism of action of "1-(Cyclopropylmethoxy)-4-iodobenzene" .

Future Directions

The future research directions for “1-(Cyclopropylmethoxy)-4-iodobenzene” would depend on its potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(cyclopropylmethoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCTVGYGXSIFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethoxy)-4-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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